molecular formula C18H11FO3 B4195312 6-(4-fluorophenyl)-3-methyl-7H-furo[3,2-g]chromen-7-one

6-(4-fluorophenyl)-3-methyl-7H-furo[3,2-g]chromen-7-one

Cat. No.: B4195312
M. Wt: 294.3 g/mol
InChI Key: UXSMUMBUWDSWHG-UHFFFAOYSA-N
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Description

6-(4-fluorophenyl)-3-methyl-7H-furo[3,2-g]chromen-7-one is a synthetic organic compound that belongs to the class of furochromenes. This compound is characterized by the presence of a fluorophenyl group, a methyl group, and a fused furochromene ring system. It has garnered interest in the scientific community due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-fluorophenyl)-3-methyl-7H-furo[3,2-g]chromen-7-one typically involves the coupling of a 4-fluorophenyl derivative with a furochromene precursor. One common method involves the reaction of 4-fluorobenzaldehyde with 3-methyl-4-hydroxycoumarin in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like ethanol under reflux conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

6-(4-fluorophenyl)-3-methyl-7H-furo[3,2-g]chromen-7-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-(4-fluorophenyl)-3-methyl-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in oxidative stress pathways, leading to its antioxidant effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-fluorophenyl)-3-methyl-7H-furo[3,2-g]chromen-7-one is unique due to its specific structural features, such as the presence of a fluorophenyl group and a fused furochromene ring system

Properties

IUPAC Name

6-(4-fluorophenyl)-3-methylfuro[3,2-g]chromen-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11FO3/c1-10-9-21-17-8-16-12(6-14(10)17)7-15(18(20)22-16)11-2-4-13(19)5-3-11/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXSMUMBUWDSWHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=COC2=C1C=C3C=C(C(=O)OC3=C2)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(4-fluorophenyl)-3-methyl-7H-furo[3,2-g]chromen-7-one
Reactant of Route 2
6-(4-fluorophenyl)-3-methyl-7H-furo[3,2-g]chromen-7-one
Reactant of Route 3
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6-(4-fluorophenyl)-3-methyl-7H-furo[3,2-g]chromen-7-one
Reactant of Route 4
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6-(4-fluorophenyl)-3-methyl-7H-furo[3,2-g]chromen-7-one
Reactant of Route 5
Reactant of Route 5
6-(4-fluorophenyl)-3-methyl-7H-furo[3,2-g]chromen-7-one
Reactant of Route 6
6-(4-fluorophenyl)-3-methyl-7H-furo[3,2-g]chromen-7-one

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